molecular formula C4H10O2<br>C4H10O2<br>HO(CH2)4OH B3395766 1,4-Butanediol CAS No. 110-63-4

1,4-Butanediol

Cat. No.: B3395766
CAS No.: 110-63-4
M. Wt: 90.12 g/mol
InChI Key: WERYXYBDKMZEQL-UHFFFAOYSA-N

Description

Tetramethylene glycol, also known as butane-1,4-diol, is a colorless, viscous liquid with the chemical formula HO(CH₂)₄OH. It is a primary alcohol and an organic compound that is miscible with water, ethanol, and acetone. Tetramethylene glycol is used in various industrial applications, including the production of plastics, elastic fibers, and polyurethanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylene glycol can be synthesized through several methods:

Industrial Production Methods: Industrial production of tetramethylene glycol typically involves the hydrogenation of maleic anhydride or butyne-1,4-diol. The process is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Metabolic Conversion to γ-Hydroxybutyrate (GHB)

1,4-BDO undergoes rapid enzymatic oxidation in humans and animals via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), forming γ-hydroxybutyrate (GHB). This two-step pathway is critical for both therapeutic and toxicological outcomes:

Step 1 :
1,4-BDOADHγ-hydroxybutyraldehyde\text{1,4-BDO} \xrightarrow{\text{ADH}} \gamma\text{-hydroxybutyraldehyde}
Step 2 :
γ-hydroxybutyraldehydeALDHγ-hydroxybutyrate (GHB)\gamma\text{-hydroxybutyraldehyde} \xrightarrow{\text{ALDH}} \gamma\text{-hydroxybutyrate (GHB)}

Key Findings:

  • Kinetics : Oral administration of 25 mg/kg 1,4-BDO in humans results in peak plasma GHB concentrations within 39.4 ± 11.2 minutes .

  • Inhibition : Ethanol competitively inhibits ADH, delaying GHB synthesis . Fomepizole (4MP), an ADH inhibitor, increases 1,4-BDO plasma levels by 85% .

  • Toxicity : Overdose leads to CNS depression, mimicking ethanol intoxication, with a secondary GHB-mediated phase .

ParameterValueReference
GHB C<sub>max</sub>45.6 ± 19.7 mg/L
1,4-BDO half-life39.3 ± 11 minutes
ADH inhibition (4MP)73% reduction in GHB synthesis

Acetylene-Formaldehyde Route

  • Butynediol Formation :
    HC≡CH+2HCHOCu-Bi catalystHOCH2C≡CCH2OH\text{HC≡CH} + 2\text{HCHO} \xrightarrow{\text{Cu-Bi catalyst}} \text{HOCH}_2\text{C≡CCH}_2\text{OH}

  • Hydrogenation :
    HOCH2C≡CCH2OHH2,Ni catalyst1,4-BDO\text{HOCH}_2\text{C≡CCH}_2\text{OH} \xrightarrow{\text{H}_2, \text{Ni catalyst}} \text{1,4-BDO}

Davy Process (Maleic Anhydride Route)

  • Esterification :
    Maleic anhydride+MeOHMethyl maleate\text{Maleic anhydride} + \text{MeOH} \rightarrow \text{Methyl maleate}

  • Hydrogenation :
    Methyl maleateH2,Cu-Zn catalyst1,4-BDO\text{Methyl maleate} \xrightarrow{\text{H}_2, \text{Cu-Zn catalyst}} \text{1,4-BDO}

Bio-Based Production

Engineered Escherichia coli strains convert glucose to 1,4-BDO via:
Succinyl-CoA4-hydroxybutyrate1,4-BDO\text{Succinyl-CoA} \rightarrow \text{4-hydroxybutyrate} \rightarrow \text{1,4-BDO}

  • Yield : 18 g/L in optimized strains .

MethodReactantsCatalystYieldReference
Acetylene-FormaldehydeAcetylene, HCHOCu-Bi/Ni85-90%
Davy ProcessMaleic anhydride, H<sub>2</sub>Cu-Zn75-80%
Biocatalytic (E. coli)GlucoseEnzymes18 g/L

Thermochemical Reactions

Gas-phase and clustering reactions provide insights into 1,4-BDO’s stability and reactivity:

Gas-Phase Acid-Base Equilibrium

C4H9O2+H+C4H10O2\text{C}_4\text{H}_9\text{O}_2^- + \text{H}^+ \rightarrow \text{C}_4\text{H}_{10}\text{O}_2

  • Δ<sub>r</sub>H° : 1490 ± 10 kJ/mol

  • Δ<sub>r</sub>G° : 1484 ± 8.4 kJ/mol

Clustering with Chloride Ions

Cl+1,4-BDO(Cl1,4-BDO)\text{Cl}^- + \text{1,4-BDO} \rightarrow (\text{Cl}^- \cdot \text{1,4-BDO})

  • Δ<sub>r</sub>H° : 126 ± 7.1 kJ/mol

  • Δ<sub>r</sub>G° : 73.2 ± 4.2 kJ/mol

ReactionΔ<sub>r</sub>H° (kJ/mol)Δ<sub>r</sub>G° (kJ/mol)ConditionsReference
C<sub>4</sub>H<sub>10</sub>O<sub>2</sub> formation1490 ± 101484 ± 8.4Gas phase, 80°C
Cl<sup>−</sup> clustering126 ± 7.173.2 ± 4.2Gas phase

Polymerization Reactions

1,4-BDO is a key monomer in synthesizing high-performance polymers:

Polybutylene Terephthalate (PBT)

1,4-BDO+Terephthalic acidesterificationPBT+H2O\text{1,4-BDO} + \text{Terephthalic acid} \xrightarrow{\text{esterification}} \text{PBT} + \text{H}_2\text{O}

  • Conditions : 250–300°C, titanium catalyst .

Polyurethanes

1,4-BDO+DiisocyanatePolyurethane\text{1,4-BDO} + \text{Diisocyanate} \rightarrow \text{Polyurethane}

  • Role : Chain extender, enhancing elastomer properties .

PolymerReactantsCatalystApplicationReference
PBTTerephthalic acidTi(OBu)<sub>4</sub>Automotive parts
PolyurethaneMDI/HDI diisocyanatesNoneFoams, adhesives

Scientific Research Applications

Industrial Applications

1. Polymer Production

1,4-Butanediol is primarily used as a raw material in the production of polymers:

  • Polybutylene Terephthalate (PBT) : PBT is a high-performance engineering plastic known for its low water absorption and excellent mechanical properties. It is widely used in automotive and electrical applications .
  • Polyurethane Resins : As a chain extender in polyurethane production, 1,4-BDO contributes to elastomers with superior mechanical properties and resistance to heat and chemicals .
  • Tetrahydrofuran (THF) : 1,4-BDO is a key precursor in the manufacture of THF, which is used as a solvent and in the production of other polymers .
Polymer Type Application
Polybutylene Terephthalate (PBT)Automotive parts, electrical components
Polyurethane ResinsCoatings, adhesives, elastomers
Tetrahydrofuran (THF)Solvent for various chemical processes

2. Solvent and Chemical Intermediate

1,4-BDO serves as a solvent in various formulations:

  • Cosmetics and Pharmaceuticals : It is utilized as a solvent in cosmetic products and as a humectant in pharmaceuticals .
  • Gamma-Butyrolactone (GBL) : A significant portion of 1,4-BDO is converted into GBL, which is used in the production of N-methyl-2-pyrrolidone (NMP) and other solvents .

Pharmaceutical Applications

This compound has garnered attention for its pharmacological properties:

  • Metabolism and Neuropharmacology : Upon ingestion, 1,4-BDO is rapidly metabolized to gamma-hydroxybutyric acid (GHB), which has implications for its use as a sedative and its potential for abuse. Studies have shown that it induces CNS depression similar to alcohol .
  • Potential Therapeutic Uses : Research into the therapeutic applications of GHB has led to investigations into 1,4-BDO's role in treating conditions such as narcolepsy and certain types of sleep disorders .

Biotechnological Applications

Recent advancements have focused on sustainable production methods for 1,4-BDO:

  • Biobased Production : Metabolic engineering strategies have been developed to produce 1,4-BDO from renewable resources using engineered microorganisms like Escherichia coli. This approach aims to reduce the environmental impact associated with traditional petrochemical processes .
  • Future Prospects : The increasing demand for bio-based chemicals positions 1,4-BDO as a candidate for sustainable industrial practices. Research continues to explore optimizing microbial pathways for enhanced yield and efficiency .

Case Studies

Case Study 1: Production Optimization

A study highlighted the use of engineered E. coli strains that successfully increased the yield of 1,4-BDO through enhanced precursor supply and enzyme activity modification. This biotechnological approach not only improved production rates but also minimized byproduct formation .

Case Study 2: Market Growth Analysis

The global market for this compound is projected to grow significantly from USD 7.8 billion in 2024 to USD 11.1 billion by 2029. The demand for GBL and its derivatives is identified as the fastest-growing segment due to their extensive use in pharmaceuticals and agrochemicals .

Biological Activity

1,4-Butanediol (1,4-BD) is a chemical compound with significant biological activity, primarily due to its metabolism into gamma-hydroxybutyrate (GHB), a potent central nervous system depressant. This article explores the biological activity of 1,4-BD, including its pharmacokinetics, effects on human health, and case studies related to its misuse and withdrawal.

1,4-BD is a colorless, viscous liquid that serves as an industrial solvent and is also used in the production of plastics and other chemicals. Upon ingestion, it is rapidly metabolized into GHB through the action of alcohol dehydrogenase enzymes. The metabolic pathway can be summarized as follows:

  • Ingestion of 1,4-BD Conversion to GHB Effects on the central nervous system

Pharmacokinetics

A study involving healthy volunteers administered 25 mg/kg of 1,4-BD revealed important pharmacokinetic parameters:

  • Time to Peak Concentration (Tmax) : Approximately 39.4 minutes
  • Elimination Half-Life (T1/2) : About 39.3 minutes
  • Mean Maximum GHB Concentration : 45.6 mg/L reached after ingestion

These findings indicate that 1,4-BD is quickly absorbed and converted to GHB, leading to rapid onset of effects .

Biological Effects

The biological effects of 1,4-BD are closely linked to its conversion to GHB. GHB acts as a neurotransmitter and has been associated with both therapeutic and recreational use. However, misuse can lead to severe consequences.

Case Studies

  • Withdrawal Symptoms : A systematic review highlighted cases of withdrawal from GHB and its analogs, including 1,4-BD. Symptoms included autonomic instability and altered mental status; three cases specifically involved withdrawal from 1,4-BD .
  • Fatal Intoxication : A notable case reported a fatal incident involving a 51-year-old man who ingested 1,4-BD. Autopsy results indicated high levels of GHB in the body fluids, suggesting lethal intoxication due to the rapid conversion from 1,4-BD .

Neurotoxicity and Safety Profile

Research indicates that even low doses of 1,4-BD can cause transient neurotoxicity. For instance, at a dose of 200 mg/kg body weight per day, neurotoxic effects were observed but resolved within five hours post-dosing . This raises concerns about the safety profile of 1,4-BD when used improperly.

Table: Summary of Biological Activity Studies on this compound

Study ReferenceSubjectDosageKey Findings
Healthy Volunteers25 mg/kgTmax: 39.4 min; T1/2: 39.3 min; Peak GHB: 45.6 mg/L
Systematic ReviewN/AWithdrawal symptoms include autonomic instability; cases involving 3 episodes of withdrawal from 1,4-BD
Case ReportN/AFatal intoxication linked to high GHB levels from 1,4-BD ingestion

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-butanediol in laboratory settings, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound (1,4-BDO) involves catalytic hydrogenation of maleic anhydride derivatives, dehydrogenation of furfural, or hydrolysis of acetylated intermediates. For example, the Toyo Soda process uses butadiene-derived chlorinated intermediates reacted with sodium acetate, followed by hydrolysis and hydrogenation . Reaction conditions such as temperature (optimized at 136°C for esterification), acid-alcohol molar ratios (e.g., 2.62:1 for acrylate synthesis), and catalyst loading (e.g., 8.88% solid acid catalysts) critically impact yields and selectivity .

Q. How is this compound quantified in complex matrices, and what analytical techniques are validated for accuracy?

  • Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for quantifying 1,4-BDO in biological or environmental samples. For instance, GC with flame ionization detection (FID) was validated in a case study analyzing 1,4-BDO extracted from toy beads, achieving detection limits <1 ppm . Solubility parameter analysis (δ-value theory) using Hansen solubility parameters (e.g., 14.0 (cal/cm³)¹/² for lignin) can optimize extraction efficiency in solvent systems .

Q. What are the established protocols for assessing this compound toxicity in preclinical models?

  • Methodological Answer : Toxicity studies typically use in vivo models (e.g., rabbits) to evaluate dermal exposure, with occlusive patch tests showing no irritation at 24–72 hours . Inhalation toxicity assessments involve LC50 measurements, while metabolic studies track GHB conversion kinetics in blood/urine . Dose-response curves for GHB formation from 1,4-BDO are critical for extrapolating human toxicity thresholds .

Advanced Research Questions

Q. How do metabolic engineering strategies enhance microbial production of this compound, and what genetic modifications are most effective?

  • Methodological Answer : Engineered E. coli and C. glutamicum strains utilize xylose or glucose via the heterologous xylAB pathway to produce 1,4-BDO. Key modifications include overexpression of succinyl-CoA synthetase and alcohol dehydrogenase, with CRISPR-Cas9 editing to eliminate competing pathways (e.g., lactate production). Titers exceeding 18 g/L have been achieved in fed-batch bioreactors .

Q. What mechanistic insights explain the catalytic dehydrogenation of this compound to γ-butyrolactone, and how do catalyst properties influence selectivity?

  • Methodological Answer : Heterogeneous catalysts (e.g., Cu-Zn-Al oxides) promote dehydrogenation via a two-step pathway: 1,4-BDO → 4-hydroxybutyraldehyde → γ-butyrolactone. Density functional theory (DFT) studies reveal that vicinal hydroxyl groups lower activation energy barriers by stabilizing transition states. Catalyst acidity and surface area correlate with selectivity (>90% at 200°C) .

Q. How do solubility parameters resolve contradictions in lignin-1,4-BDO interactions across solvent systems?

  • Methodological Answer : Contradictions in lignin solubility arise from mismatched Hansen solubility parameters (HSPs). Optimal solubility occurs when 1,4-BDO/water mixtures align with lignin’s δ-value (14.0 (cal/cm³)¹/²). Experimental validation shows 70% 1,4-BDO in water maximizes lignin dissolution, while deviations >5% reduce efficiency due to polarity mismatches .

Q. What experimental designs address discrepancies in this compound’s behavioral effects across rodent models?

  • Methodological Answer : Discrepancies in aversion/preference tests (e.g., mice rejecting 1,4-BDO vs. ethanol-like responses to 1,3-BDO) are addressed by controlling variables like strain-specific NAD⁺/NADH redox sensitivity and hepatic metabolism rates. Cross-study meta-analyses recommend standardized dosing (e.g., 100–200 mg/kg IP) and balanced isomer controls .

Q. Methodological Challenges

Q. How can response surface methodology (RSM) optimize this compound-derived polymer synthesis while minimizing side reactions?

  • Methodological Answer : RSM designs (e.g., Box-Behnken) identify optimal conditions for acrylate ester synthesis: acid-alcohol ratio (2.62:1), catalyst loading (8.88%), and reaction time (4.68 h). ANOVA validation confirms temperature (136°C) as the most significant factor (p < 0.001), reducing diol dimerization by >30% .

Q. What computational tools predict this compound’s reactivity in electro-oxidation reactions, and how do hydroxyl group positions affect outcomes?

  • Methodological Answer : DFT simulations (e.g., Gaussian 09) model C–C cleavage barriers, showing 1,4-BDO’s higher energy gap (3.393 eV) versus 1,2-BDO (2.491 eV). Vicinal hydroxyls in 2,3-BDO lower activation energy, favoring alternative pathways without carbonyl intermediates .

Q. How do crosslinking mechanisms of this compound diacrylate enhance polymer properties, and what characterization techniques validate network formation?

  • Methodological Answer : 1,4-BDO diacrylate forms covalent crosslinks via radical polymerization, increasing glass transition temperature (Tg) by 20–40°C. FTIR and DMA validate network density, while swelling ratios confirm >85% conversion efficiency in UV-cured systems .

Properties

IUPAC Name

butane-1,4-diol
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InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2
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InChI Key

WERYXYBDKMZEQL-UHFFFAOYSA-N
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Canonical SMILES

C(CCO)CO
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Molecular Formula

C4H10O2, Array
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Related CAS

28324-25-6, 25190-06-1
Details Compound: Polytetramethylene glycol
Record name 1,4-Butanediol, homopolymer
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Details Compound: Polytetramethylene glycol
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DSSTOX Substance ID

DTXSID2024666
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Molecular Weight

90.12 g/mol
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Physical Description

1,4-butanediol appears as odorless colorless liquid or solid (depending upon temperature). (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [CAMEO] Colorless liquid or yellow melt; mp 19-20 deg C; [MSDSonline], COLOURLESS VISCOUS LIQUID.
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 229.5 °C, 228 °C
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Flash Point

247 °F (NTP, 1992), 121 °C, 134 °C (273 °F) - closed cup, 250 °F (121 °C) - open cup, 121 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, 1.0X10+6 mg/L at 20 °C /miscible/, Miscible in water, Soluble in water, Readily soluble in water, For more Solubility (Complete) data for 1,4-Butanediol (7 total), please visit the HSDB record page., Solubility in water: miscible
Details Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000
Record name 1,4-BUTANEDIOL
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Details Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000
Record name 1,4-Butanediol
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Details Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000
Record name 1,4-Butanediol
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Details Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000
Record name 1,4-BUTANEDIOL
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Density

1.017 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0171 g/cu cm at 20 °C, Relative density (water = 1): 1.02
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76
Record name 1,4-BUTANEDIOL
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76
Record name 1,4-BUTANEDIOL
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Explanation Creative Commons CC BY 4.0

Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723
Record name 1,4-BUTANEDIOL
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Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723
Record name 1,4-Butanediol
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Vapor Pressure

less than 1 mmHg at 100 °F (NTP, 1992), 0.01 [mmHg], 0.0105 mm Hg at 25 °C, Vapor pressure, Pa at 38 °C:
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269
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Explanation Creative Commons CC BY 4.0

Impurities

Min purity (by GLC) 99%
Details Kirk-Othmer. Concise Encyc Chem Tech 1985 p.20
Record name 1,4-Butanediol
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Color/Form

Colorless, oily liquid, Colorless liquid, Colorless, viscous liquid or crystals; to needles on chilling

CAS No.

110-63-4, 732189-03-6
Record name 1,4-BUTANEDIOL
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Record name 1,4-BUTANEDIOL
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Explanation Creative Commons CC BY 4.0

Melting Point

61 °F (NTP, 1992), 20.43 °C, 20 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76
Record name 1,4-BUTANEDIOL
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The invention relates to the preparation of tetrahydrofuran. In particular, a mixture of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal is hydrogenated in the presence of a supported transition metal catalyst to give tetrahydrofuran as the major product, and 1,4-butanediol and 2-methyl-1,3-propanediol as minor products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
transition metal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Butanediol
1,4-Butanediol
1,4-Butanediol
1,4-Butanediol
1,4-Butanediol
1,4-Butanediol

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